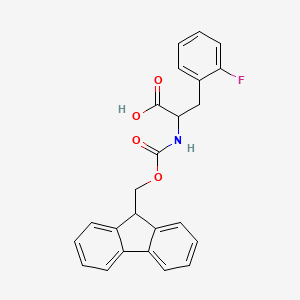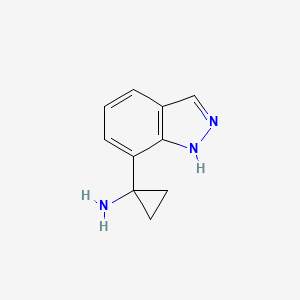
3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a difluoromethyl group, a methyl group, and a carboxylic acid group attached to an indazole ring, making it a versatile molecule for chemical synthesis and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid typically involves the introduction of the difluoromethyl group into the indazole ring. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. For instance, the difluoromethylation of C(sp^2)–H bonds can be accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been developed to construct C(sp^3)–CF_2H bonds .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthesis routes to ensure high yield and purity. For example, the synthesis of difluoromethylated heterocycles, such as 3-(difluoromethyl)-1-methylpyrazoline, relies on unique synthesis routes like the van Leusen pyrrole synthesis and the halogen dance reaction .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indazole ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various biological pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, similar compounds have been shown to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain . This inhibition disrupts the electron transport chain, leading to reduced energy production in cells.
Comparación Con Compuestos Similares
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar structure and is used as an intermediate in the synthesis of fungicides.
3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid:
Uniqueness
3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H8F2N2O2 |
|---|---|
Peso molecular |
226.18 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-2-methylindazole-5-carboxylic acid |
InChI |
InChI=1S/C10H8F2N2O2/c1-14-8(9(11)12)6-4-5(10(15)16)2-3-7(6)13-14/h2-4,9H,1H3,(H,15,16) |
Clave InChI |
UFTUNPUHWLLRDC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C2C=C(C=CC2=N1)C(=O)O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


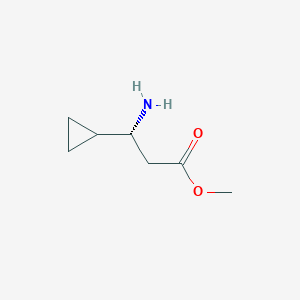
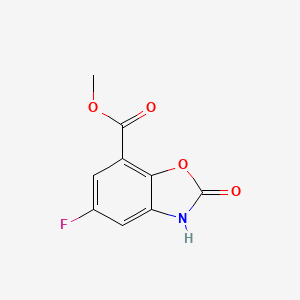



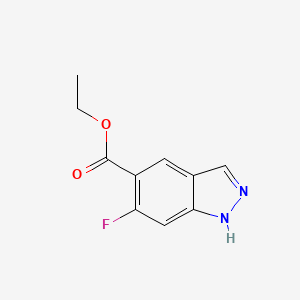


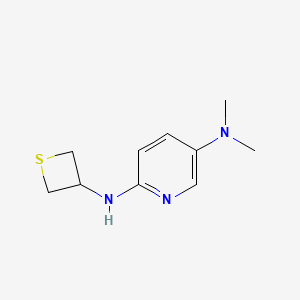


![9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B15277159.png)
